molecular formula C15H17N5O3 B10872953 8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10872953
M. Wt: 315.33 g/mol
InChI Key: RQRDJYDDBYNJPT-UHFFFAOYSA-N
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Description

8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C23H25N5O3 It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring

Preparation Methods

The synthesis of 8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 1,3-dimethylxanthine with 4-methoxybenzylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine. The mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the methoxy group or the amino group is replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in affecting cellular signaling and metabolic processes .

Comparison with Similar Compounds

8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    8-[(4-methylbenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: A closely related compound with a similar structure but different substituents.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

8-[(4-methoxyphenyl)methylamino]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C15H17N5O3/c1-19-12-11(13(21)20(2)15(19)22)17-14(18-12)16-8-9-4-6-10(23-3)7-5-9/h4-7H,8H2,1-3H3,(H2,16,17,18)

InChI Key

RQRDJYDDBYNJPT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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